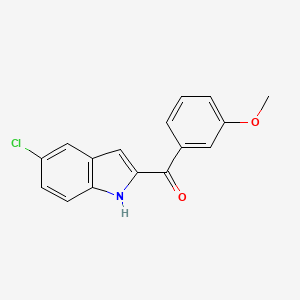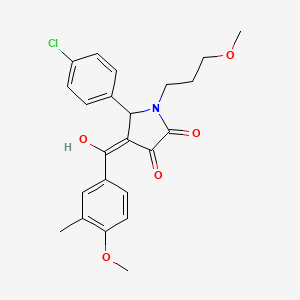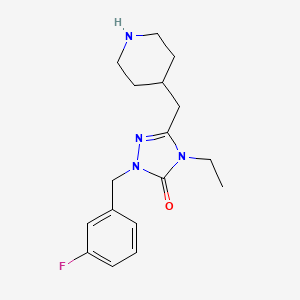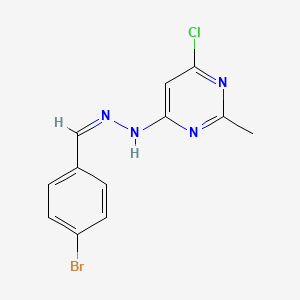
(5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone, also known as CMI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. CMI belongs to the class of indole-based compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. It has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone in laboratory experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Another advantage is its diverse range of biological activities, which makes it a versatile tool for investigating various disease pathways. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound, which could provide insights into new targets for drug development. Additionally, further studies are needed to assess the safety and toxicity of this compound in vivo, in order to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of (5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with 3-methoxybenzaldehyde in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
(5-chloro-1H-indol-2-yl)(3-methoxyphenyl)methanone has been investigated for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-13-4-2-3-10(8-13)16(19)15-9-11-7-12(17)5-6-14(11)18-15/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTXIYYFDHUZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200331 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[N-(allyloxy)butanimidoyl]-4-amino-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5365318.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B5365323.png)
![11-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5365327.png)
![ethyl [5-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5365340.png)

![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5365349.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)


![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)

![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)